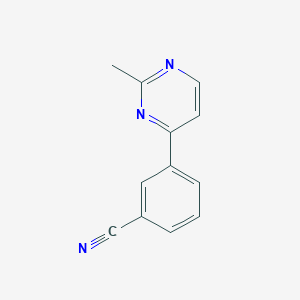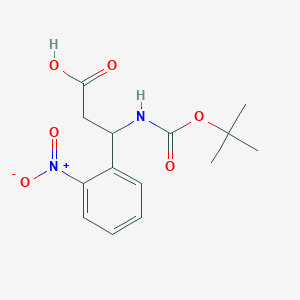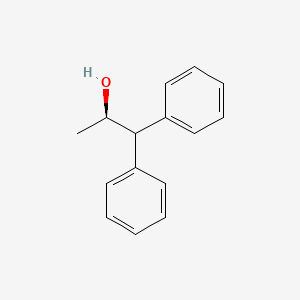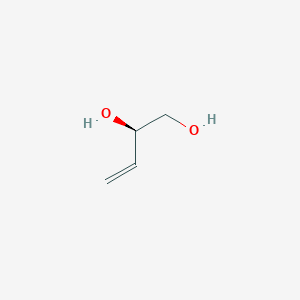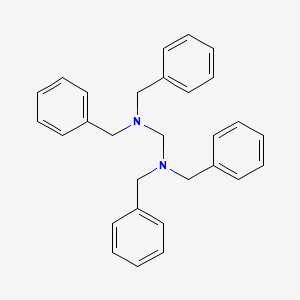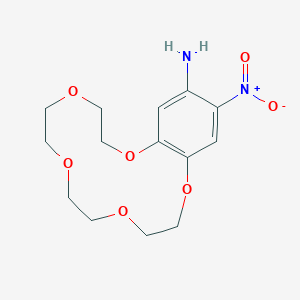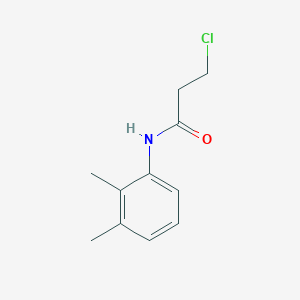
3-chloro-N-(2,3-dimethylphenyl)propanamide
Übersicht
Beschreibung
“3-chloro-N-(2,3-dimethylphenyl)propanamide” is an organic compound with the molecular formula C11H14ClNO . It has a molecular weight of 211.69 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-chloro-N-(2,3-dimethylphenyl)propanamide” is 1S/C11H14ClNO/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6-7H2,1-2H3,(H,13,14) . This indicates that the molecule consists of a propanamide backbone with a chlorine atom on the third carbon and a 2,3-dimethylphenyl group attached to the nitrogen atom .
Physical And Chemical Properties Analysis
“3-chloro-N-(2,3-dimethylphenyl)propanamide” is a solid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Treatment Technologies
Chlorophenols as Environmental Contaminants : Chlorophenols are identified as toxic to both humans and the environment, originating from agricultural and industrial wastewater. They are resistant to natural degradation and can accumulate in various organs, tissues, and cells, leading to acute and chronic toxic effects on aquatic organisms. The literature discusses their toxicity, including oxidative stress, immune system effects, endocrine disruption, and potential carcinogenicity, as well as methodologies for their detection and remediation in environmental settings (Ge et al., 2017).
Electrochemical Processes for Contaminated Water Treatment : Electrochemical methods have been explored for removing organic and inorganic contaminants from water. This review identifies challenges and opportunities in applying electrochemical processes to treat contaminated water, focusing on the formation of toxic byproducts and efficiency losses due to mass transfer limitations and undesired side reactions. It highlights the need for future research to improve these technologies for widespread application in water and wastewater treatment (Radjenovic & Sedlak, 2015).
Chlorinated VOCs in the Environment : Chlorinated volatile organic compounds (Cl-VOCs) are used in various commercial products and as solvents. This review summarizes their production, sources, potential health impacts, and current remediation technologies. It discusses the ubiquity and persistence of Cl-VOCs in the environment, their entry into natural environments, and their potential impacts on human health. Moreover, it reviews state-of-the-art remediation technologies, including non-destructive and destructive methods, to address the contamination of soil, air, and water mediums by Cl-VOCs (Huang et al., 2014).
Eigenschaften
IUPAC Name |
3-chloro-N-(2,3-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRGXJCUQMDFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408099 | |
| Record name | 3-chloro-N-(2,3-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,3-dimethylphenyl)propanamide | |
CAS RN |
39494-15-0 | |
| Record name | 3-chloro-N-(2,3-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



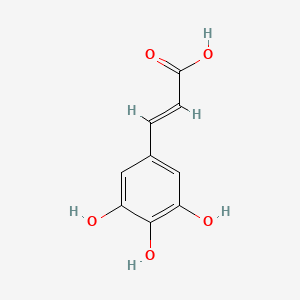
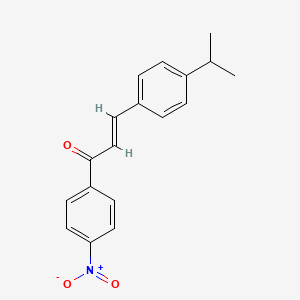
![2,3-bis[[(Z)-9,10-ditritiooctadec-9-enoyl]oxy]propyl (Z)-9,10-ditritiooctadec-9-enoate](/img/structure/B1609224.png)
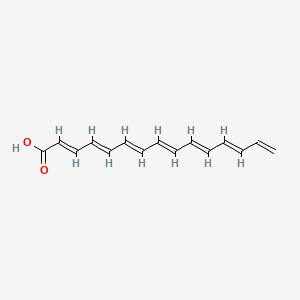
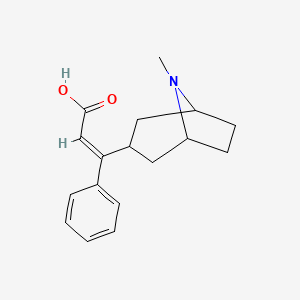
![2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid](/img/structure/B1609230.png)
